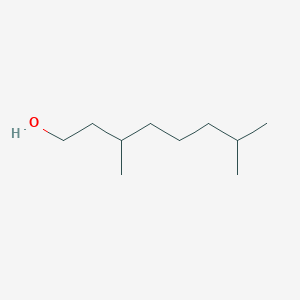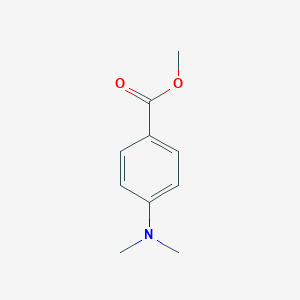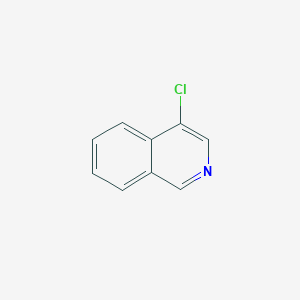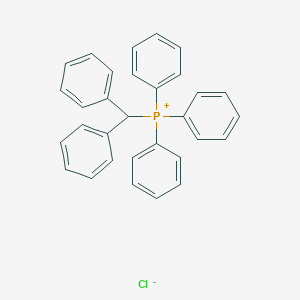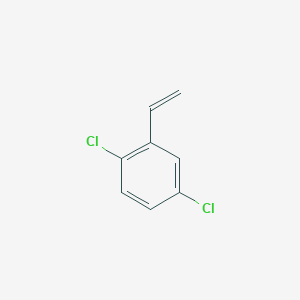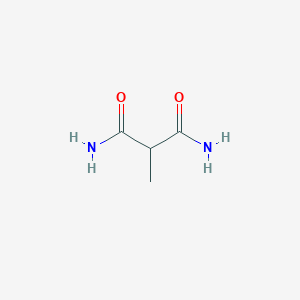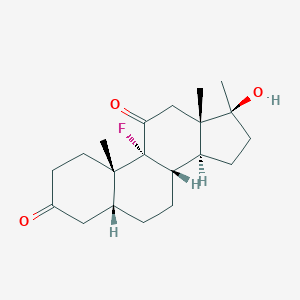
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)-, commonly known as fluoxymesterone, is a synthetic androgenic steroid that has been used in various scientific research applications. It is known for its ability to increase muscle mass and strength, making it a popular choice among athletes and bodybuilders.
Mecanismo De Acción
Fluoxymesterone works by binding to androgen receptors in the body, which are found in various tissues including muscle, bone, and the brain. Once bound, it activates these receptors, which then stimulate the production of proteins that are responsible for muscle growth and development.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of fluoxymesterone include increased muscle mass and strength, increased bone density, and improved male fertility. It also has the potential to improve cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using fluoxymesterone in lab experiments is its ability to increase muscle mass and strength, making it a useful tool for studying muscle growth and development. However, its use is limited by its potential side effects, which include liver toxicity, cardiovascular disease, and an increased risk of prostate cancer.
Direcciones Futuras
For research on fluoxymesterone include studies on its effects on cognitive function and behavior, as well as its potential use in the treatment of muscle wasting diseases and other medical conditions. Additionally, there is a need for further research on its safety and potential side effects, particularly in long-term use.
Métodos De Síntesis
Fluoxymesterone is synthesized by the reaction of 9α-fluoro-11β-hydroxy-17α-methyl-4-androstene-3,17-dione with hydrogen peroxide in the presence of a catalyst. This reaction produces 9α-fluoro-11β-hydroxy-17α-methyl-4-androstene-3,17-dione-11-hydroperoxide, which is then reduced to fluoxymesterone using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
Fluoxymesterone has been used in various scientific research applications, including studies on muscle growth and development, bone density, and male fertility. It has also been used in studies on the effects of androgens on the brain and behavior.
Propiedades
Número CAS |
1584-44-7 |
|---|---|
Nombre del producto |
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)- |
Fórmula molecular |
C20H29FO3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(5R,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h12,14-15,24H,4-11H2,1-3H3/t12-,14+,15+,17+,18+,19+,20+/m1/s1 |
Clave InChI |
JCWFUXZGBIJXTA-XEWLNOQQSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)F |
SMILES |
CC12CCC(=O)CC1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |
Otros números CAS |
1584-44-7 |
Sinónimos |
5.beta.-Androstane-3,11-dione, 9-fluoro-17.beta.-hydroxy-17-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



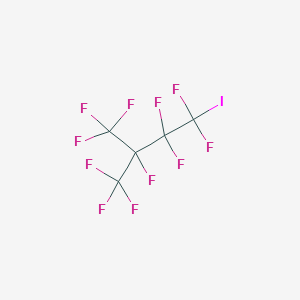
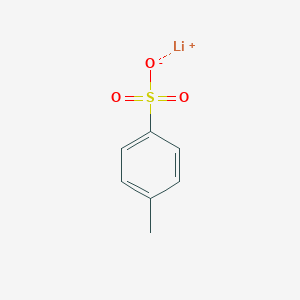
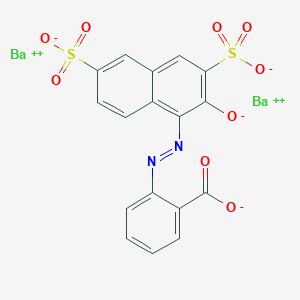
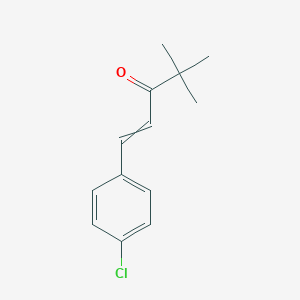
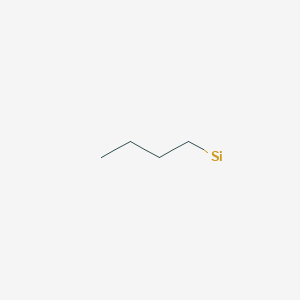
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
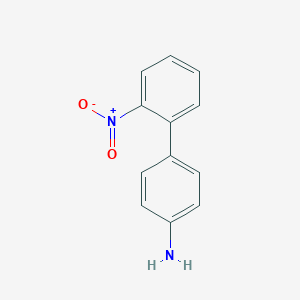
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
